

The Evolving Landscape of MASH Treatment: A Comparative Analysis of ALG-055009

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Compound of Interest

Compound Name: ALG-055009

Cat. No.: B15540696

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SOUTH SAN FRANCISCO, Calif. – As the prevalence of Metabolic Dysfunction-Associated Steatohepatitis (MASH) continues to rise globally, the race for effective treatments is intensifying. This guide provides a comprehensive comparison of Aligos Therapeutics' **ALG-055009**, a promising thyroid hormone receptor-beta (THR- β) agonist, against the current standard of care and other late-stage clinical candidates. This analysis is intended for researchers, scientists, and drug development professionals actively working to address this significant unmet medical need.

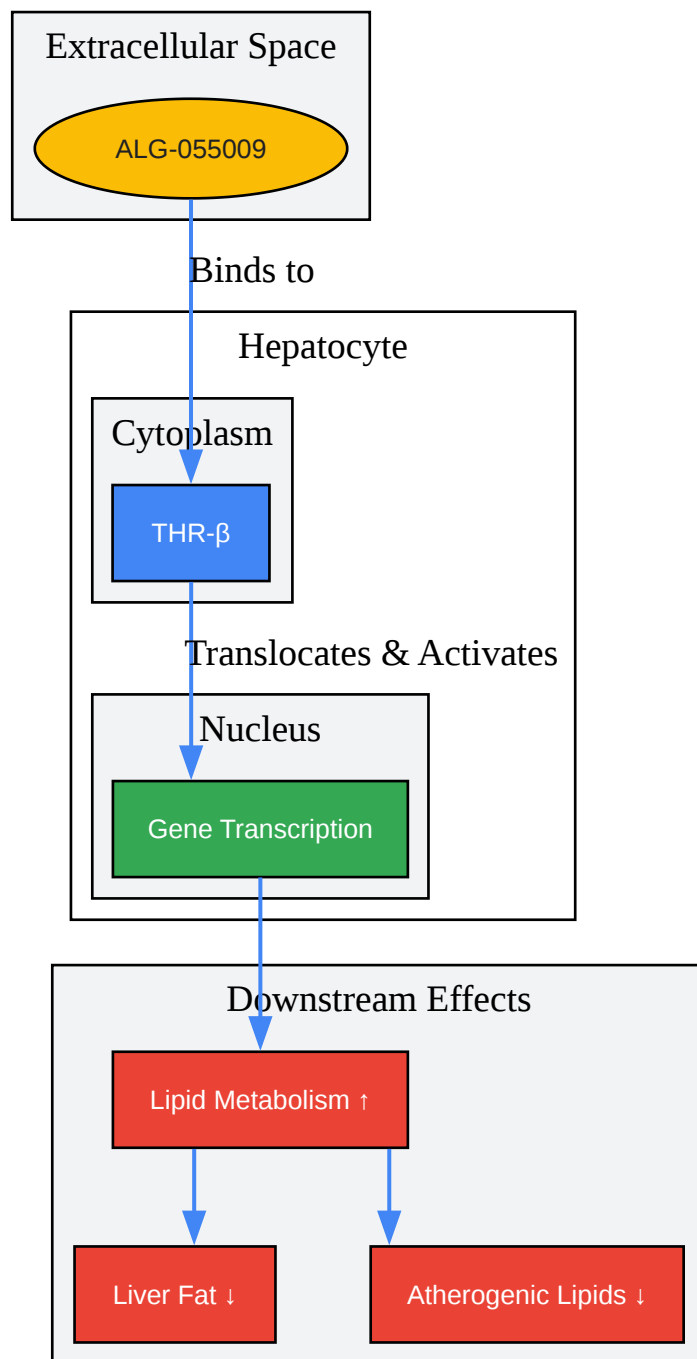
A New Era in MASH Therapy

The recent approval of the first MASH-specific therapy has ushered in a new era of hope for patients. However, the complex pathophysiology of MASH, characterized by hepatic steatosis, inflammation, and fibrosis, necessitates a diverse arsenal of therapeutic approaches. This guide will delve into the performance of **ALG-055009** and benchmark it against key competitors, providing a clear overview of the current and future treatment landscape.

Mechanism of Action: Targeting the THR- β Pathway

ALG-055009 is a potent and selective agonist of the thyroid hormone receptor-beta (THR- β), a nuclear receptor predominantly expressed in the liver. Activation of THR- β plays a crucial role in regulating lipid metabolism. By selectively targeting this receptor, **ALG-055009** aims to

increase hepatic fat metabolism, reduce liver fat content, and decrease circulating atherogenic lipids, thereby addressing key drivers of MASH pathogenesis.



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ALG-055009 Mechanism of Action

Comparative Efficacy of MASH Therapies

The following tables summarize the key efficacy data from clinical trials of **ALG-055009** and its primary competitors.

Table 1: Reduction in Liver Fat (MRI-PDFF)

Compound	Trial Name	Dose	Median Relative Reduction from Baseline	Placebo-Adjusted Reduction
ALG-055009	HERALD (Phase 2a)	0.5 mg - 0.9 mg	Up to 70% of subjects with ≥30% reduction	Up to 46.2%
Resmetirom	MAESTRO-NASH (Phase 3)	80 mg / 100 mg	Not Reported	Not Reported
Semaglutide	ESSENCE (Phase 3)	2.4 mg	Not Reported	Not Reported
Efruxifermin	HARMONY (Phase 2b)	28 mg / 50 mg	Not Reported	Not Reported
Lanifibranor	NATIVE (Phase 2b)	800 mg / 1200 mg	Not Reported	Not Reported

Table 2: Histological Endpoints - MASH Resolution and Fibrosis Improvement

Compound	Trial Name	Dose	MASH Resolution (No Worsening of Fibrosis)	Fibrosis Improvement (≥1 Stage, No Worsening of MASH)
ALG-055009	HERALD (Phase 2a)	0.5 mg - 0.9 mg	Data not yet available	Data not yet available
Resmetirom	MAESTRO-NASH (Phase 3)	80 mg / 100 mg	25.9% / 29.9% vs 9.7% Placebo[1][2]	24.2% / 25.9% vs 14.2% Placebo[1][2]
Semaglutide	ESSENCE (Phase 3)	2.4 mg	62.9% vs 34.3% Placebo[3][4]	36.8% vs 22.4% Placebo[3][4]
Efruxifermin	HARMONY (Phase 2b)	28 mg / 50 mg	40% / 37% vs 19% Placebo	46% / 75% vs 24% Placebo[5]
Lanifibranor	NATIVE (Phase 2b)	800 mg / 1200 mg	39% / 49% vs 22% Placebo[6]	34% / 48% vs 29% Placebo[6]

Safety and Tolerability Profile

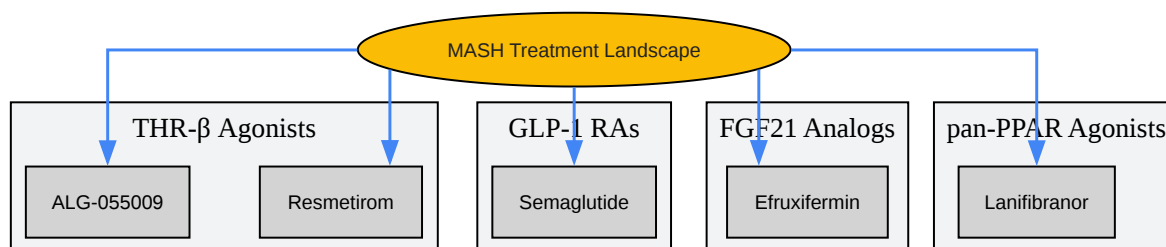
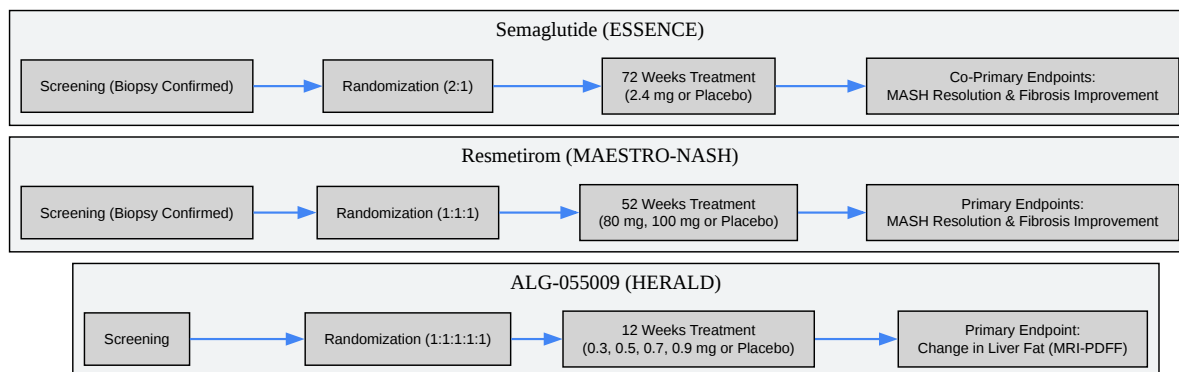
A favorable safety profile is critical for long-term MASH treatment. The table below outlines the key safety findings for each compound.

Table 3: Safety and Tolerability Overview

Compound	Key Adverse Events	Discontinuation Rate due to AEs
ALG-055009	Mild to moderate; GI-related events similar to placebo.[7][8]	One subject with pre-existing insomnia.[8]
Resmetirom	Diarrhea and nausea, generally self-limited.[1]	1.8% (80mg), 6.8% (100mg) vs 2.2% (Placebo).[1]
Semaglutide	Consistent with previous trials (likely GI-related).[3]	Not explicitly reported.
Efruxifermin	Mild to moderate transient GI issues.[5]	No reported deaths.[5]
Lanifibranor	Diarrhea, nausea, peripheral edema, anemia, weight gain.[6]	<5%, similar across all groups.[6]

Experimental Protocols: A Glimpse into the Clinical Trials

Understanding the design of the key clinical trials is essential for interpreting the comparative data.



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